molecular formula C13H12 B13239084 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane

Cat. No.: B13239084
M. Wt: 168.23 g/mol
InChI Key: CQWMDFFCNWAQJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethynyl-3-phenylbicyclo[1.1.1]pentane is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound features the bicyclo[1.1.1]pentane (BCP) motif, which is widely recognized as a highly effective bioisostere for para -substituted phenyl rings and internal alkynes . The integration of the BCP scaffold is a strategic approach to improve the physicochemical properties of drug candidates, leading to enhanced metabolic stability, increased aqueous solubility, and improved passive permeability compared to their aromatic counterparts . The primary research value of this molecule lies in its dual functionalization. The phenyl-BCP backbone can serve as a rigid, three-dimensional spacer that reduces aromatic ring count and molecular planarity, factors known to positively influence a compound's drug-likeness and developability . Concurrently, the ethynyl group provides a versatile synthetic handle for further elaboration via click chemistry or metal-catalyzed cross-coupling reactions, enabling researchers to efficiently construct complex molecular architectures for structure-activity relationship (SAR) studies . This makes this compound an invaluable tool for the design and synthesis of novel bioactive compounds, particularly in the development of potent inhibitors for enzymes such as γ-secretase, LpPLA2, and IDO1, where the BCP motif has demonstrated significant success . This product is intended for research applications as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H12

Molecular Weight

168.23 g/mol

IUPAC Name

1-ethynyl-3-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C13H12/c1-2-12-8-13(9-12,10-12)11-6-4-3-5-7-11/h1,3-7H,8-10H2

InChI Key

CQWMDFFCNWAQJS-UHFFFAOYSA-N

Canonical SMILES

C#CC12CC(C1)(C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 1 Ethynyl 3 Phenylbicyclo 1.1.1 Pentane

Reactivity Governed by Bicyclo[1.1.1]pentane Ring Strain

The bicyclo[1.1.1]pentane core is characterized by significant ring strain, estimated at 66.6 kcal/mol, which profoundly influences its chemical behavior. nih.gov This strain energy does not render the molecule unstable; rather, it dictates specific pathways of reactivity, particularly those involving the bridgehead carbons. researchgate.net

Ring Fragmentation Pathways

A critical aspect of BCP chemistry is the potential for ring fragmentation, especially in reactions that proceed through cationic intermediates at the bridgehead positions. The formation of a carbocation on a bridgehead carbon of the BCP cage can lead to rapid cleavage of the strained ring system. researchgate.net For 1-ethynyl-3-phenylbicyclo[1.1.1]pentane, any reaction conditions that promote the formation of a positive charge at the C1 (ethynyl-substituted) or C3 (phenyl-substituted) position could initiate fragmentation. This pathway represents a key challenge in the synthetic manipulation of the BCP core, as it can compete with desired substitution or addition reactions. For instance, photochemical excitation of certain BCP derivatives can generate a diradical that undergoes fragmentation of the cage. nih.gov

Selective C-H Bond Functionalization

While the bridgehead positions of this compound are fully substituted, the three methylene (B1212753) bridge positions (C2, C4, C5) possess C-H bonds that can, in principle, be functionalized. However, this is a significant synthetic challenge due to the high bond dissociation energy of these methylene C-H bonds, estimated to be around 106 kcal/mol. nih.gov Direct functionalization of these strong C-H bonds would provide access to 1,2,3-trisubstituted BCPs, which are of interest as potential bioisosteres for ortho- or meta-substituted arenes. princeton.eduresearchgate.net

Recent advances have demonstrated that radical C-H abstraction strategies can enable the functionalization of these bridge positions. nih.govprinceton.edu By employing a potent hydrogen atom abstractor, it is possible to generate a radical at the bridge position, which can then be trapped by various reagents. This approach allows for the introduction of new substituents, such as aryl or amino groups, onto the BCP skeleton, offering a pathway to novel analogues that would be difficult to access through other means. nih.govresearchgate.net

Transformations of the Ethynyl (B1212043) Group

The ethynyl group is the most reactive site on the this compound molecule, providing a versatile handle for a wide range of chemical transformations.

Cross-Coupling Reactions for Further Extension

The terminal alkyne functionality is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is particularly well-suited for extending the molecular framework. chemrxiv.orgnih.govacs.org This reaction allows for the direct attachment of various aromatic and heteroaromatic systems to the BCP core, enabling the synthesis of complex molecular rods and other structurally diverse compounds. nih.govacs.org

Coupling Partner (Ar-X)Catalyst SystemProduct StructurePotential Application
IodobenzenePd(PPh3)2Cl2, CuI, Et3N1-(Phenylethynyl)-3-phenylbicyclo[1.1.1]pentaneMolecular electronics, liquid crystals
4-BromopyridinePd(PPh3)4, CuI, Et3N1-((4-Pyridyl)ethynyl)-3-phenylbicyclo[1.1.1]pentaneCoordination chemistry, functional materials
1-Bromo-4-nitrobenzenePd(OAc)2, PPh3, CuI, Piperidine1-((4-Nitrophenyl)ethynyl)-3-phenylbicyclo[1.1.1]pentaneNonlinear optics, probes
2-IodothiophenePd(PPh3)2Cl2, CuI, i-Pr2NH1-((2-Thienyl)ethynyl)-3-phenylbicyclo[1.1.1]pentaneOrganic semiconductors

Cycloaddition Reactions (e.g., Click Chemistry Applications)

The ethynyl group readily participates in cycloaddition reactions. Of particular importance is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netenamine.net This reaction provides a highly efficient and reliable method for conjugating the BCP scaffold to other molecules by forming a stable 1,2,3-triazole linker. tcichemicals.com The reaction is known for its high yield, functional group tolerance, and simple reaction conditions. tcichemicals.com This makes it an invaluable tool in drug discovery, bioconjugation, and materials science for linking the this compound unit to biomolecules, polymers, or fluorescent dyes. researchgate.nettcd.ie

Azide Partner (R-N3)CatalystProduct StructurePotential Application
Benzyl AzideCuSO4, Sodium Ascorbate1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-3-phenylbicyclo[1.1.1]pentaneMedicinal chemistry scaffolds
Azidoacetic AcidCu(I) salt2-(4-(3-Phenylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-1-yl)acetic acidBioconjugation handle
1-Azido-4-fluorobenzeneCuSO4, Sodium Ascorbate1-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)-3-phenylbicyclo[1.1.1]pentane19F NMR probes, drug discovery
3-Azidopropan-1-olCu(I) salt3-(4-(3-Phenylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-1-yl)propan-1-olSurface modification, material science

Reactivity of the Phenyl Substituent

The phenyl group attached to the BCP core can undergo conventional electrophilic aromatic substitution reactions. The BCP cage is generally considered to be an electron-withdrawing group due to the high s-character of the bridgehead carbon orbitals. nih.gov This electronic effect would be expected to deactivate the phenyl ring towards electrophilic attack and direct incoming electrophiles primarily to the meta position, as the para position is blocked. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to introduce additional functionality onto the aromatic ring, further diversifying the chemical space accessible from the parent compound.

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO3, H2SO41-Ethynyl-3-(3-nitrophenyl)bicyclo[1.1.1]pentane
BrominationBr2, FeBr31-Ethynyl-3-(3-bromophenyl)bicyclo[1.1.1]pentane
Friedel-Crafts AcylationCH3COCl, AlCl31-(3-(1-Ethynylbicyclo[1.1.1]pentan-3-yl)phenyl)ethan-1-one
SulfonationFuming H2SO43-(1-Ethynylbicyclo[1.1.1]pentan-3-yl)benzenesulfonic acid

Aromatic Functionalization Reactions

The phenyl group appended to the bicyclo[1.1.1]pentane (BCP) core of this compound retains its aromatic character and is susceptible to electrophilic aromatic substitution reactions. This allows for late-stage functionalization to introduce a variety of substituents onto the aromatic ring. Analogous to other phenyl-substituted BCP derivatives, the phenyl ring can undergo reactions such as nitration or halogenation. These transformations provide a strategic avenue for modifying the molecule's properties without altering the rigid BCP scaffold. The BCP moiety acts as a unique substituent, influencing the regioselectivity of these substitutions.

Table 1: Representative Aromatic Functionalization Reactions on a 1-R-3-phenylbicyclo[1.1.1]pentane Core
ReactionTypical ReagentsPotential ProductSignificance
NitrationHNO₃, H₂SO₄1-Ethynyl-3-(nitrophenyl)bicyclo[1.1.1]pentaneIntroduces a nitro group, which is a versatile precursor for amines and other functional groups.
BrominationBr₂, FeBr₃1-Ethynyl-3-(bromophenyl)bicyclo[1.1.1]pentaneInstalls a bromine atom, useful for subsequent cross-coupling reactions to form C-C or C-N bonds.
Friedel-Crafts AcylationAcyl chloride, AlCl₃1-Ethynyl-3-(acylphenyl)bicyclo[1.1.1]pentaneForms a new C-C bond, attaching a ketone functionality to the phenyl ring.
SulfonationFuming H₂SO₄4-(3-Ethynylbicyclo[1.1.1]pentan-1-yl)benzenesulfonic acidAdds a sulfonic acid group, which can significantly alter solubility and electronic properties.

Elucidation of Reaction Mechanisms

The synthesis and reactivity of this compound are governed by mechanisms that leverage the unique strain and electronic properties of the BCP framework. The most prevalent synthetic strategies involve the generation and reaction of radical intermediates, often facilitated by transition metal catalysis.

Radical Pathways and Intermediates

The construction of the 1,3-disubstituted BCP core typically proceeds through radical-mediated reactions involving [1.1.1]propellane as a key precursor. thieme-connect.com The central bond between the two bridgehead carbons in propellane is exceptionally reactive towards radical addition. thieme-connect.com The mechanism commences with the generation of a radical species (e.g., a phenyl radical or an ethynyl radical), which rapidly adds across the central C1–C3 bond of [1.1.1]propellane. This addition results in the formation of a highly strained bicyclo[1.1.1]pentyl radical intermediate. thieme-connect.comrsc.org

This bridgehead radical is a key intermediate that can be trapped by a variety of radical species or participate in chain-propagation steps. A common and efficient method is the Atom Transfer Radical Addition (ATRA), where an organohalide is used as the radical precursor. thieme-connect.comrsc.org In the context of synthesizing the target molecule, a phenyl radical could first add to propellane, forming a 3-phenylbicyclo[1.1.1]pentan-1-yl radical, which could then react with a source of the ethynyl group to complete the scaffold. These radical processes are highly efficient and have enabled the large-scale production of diverse BCP derivatives. thieme-connect.com

Transition Metal Catalysis Mechanisms

Transition metal catalysis plays a crucial role in both the generation of radical precursors and the direct formation of C-C bonds in BCP synthesis. nih.gov Photoredox catalysis, often employing iridium or nickel complexes, has emerged as a powerful tool for initiating radical reactions under mild conditions. thieme-connect.comnih.gov In a typical photoredox cycle, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with a radical precursor (e.g., an aryl halide or a redox-active ester) to generate the necessary radical for addition to [1.1.1]propellane. nih.govnih.gov

Furthermore, nickel-catalyzed cross-coupling reactions provide a direct method for forging BCP–aryl bonds. nih.gov For instance, a BCP radical, generated photochemically from a redox-active ester, can enter a nickel catalytic cycle. It undergoes oxidative addition to a Ni(0) complex, followed by transmetalation with an aryl halide and subsequent reductive elimination to form the desired 1-aryl-bicyclo[1.1.1]pentane product. nih.gov Dirhodium catalysts have also been employed for the enantioselective C-H functionalization of the BCP bridgehead position via carbene insertion, demonstrating the versatility of transition metals in manipulating this strained carbocycle. nih.govspringernature.com

Influence of Electronic Properties on Reactivity

The electronic properties of the substituents at the C1 and C3 bridgehead positions significantly influence the reactivity of the BCP core. The rigid BCP framework allows for efficient electronic communication between these two positions. Studies have shown that there are notable polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes. nih.gov The presence of an electron-donating phenyl group and an electron-withdrawing ethynyl group in this compound creates a polarized system that can affect the stability of intermediates and the energetics of transition states in subsequent reactions.

Computational studies have revealed that the BCP framework is capable of sustaining a developing positive charge at a bridgehead position during a reaction, which explains the selective functionalization at this tertiary site. springernature.com This charge stabilization is distributed across the entire strained cage. The electronic nature of one substituent directly impacts the reactivity at the opposite bridgehead. For example, an electron-withdrawing group can affect the ease of C-H abstraction or carbocation formation at the other bridgehead. This through-bond electronic communication is a key feature of the BCP scaffold's reactivity profile.

Table 2: Summary of Key Mechanistic Pathways in BCP Synthesis and Functionalization
Mechanistic PathwayKey FeaturesPrimary IntermediatesTypical Catalysts/Initiators
Radical Addition to [1.1.1]PropellaneAddition across the central C1-C3 bond; often a chain reaction (ATRA). thieme-connect.comrsc.orgBicyclo[1.1.1]pentyl radical. thieme-connect.comAIBN, Et₃B, Light (photochemical initiation). rsc.org
Photoredox CatalysisVisible-light initiated single-electron transfer (SET) to generate radicals under mild conditions. nih.govRadical cations/anions, excited-state photocatalyst. nih.govIr(ppy)₃, 4CzIPN, Ni-based catalysts. thieme-connect.comnih.gov
Transition Metal Cross-CouplingDirect formation of C(sp³)–C(sp²) bonds involving oxidative addition and reductive elimination steps. nih.govOrganometallic complexes (e.g., Ni(II), Ni(III)). nih.govNickel complexes (e.g., NiBr₂·glyme), Palladium catalysts.
Dirhodium-Catalyzed C-H InsertionConcerted, asynchronous C-H insertion of a metal-carbene into a bridgehead C-H bond. springernature.comDirhodium carbene. nih.govRh₂(S-TCPTAD)₄. springernature.com

Computational Chemistry and Theoretical Characterization

Electronic Structure and Bonding Analysis of the Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane (BCP) core is a fascinating molecular structure characterized by two bridgehead carbon atoms with inverted tetrahedral geometries. This unusual arrangement results in significant strain, yet the molecule exhibits remarkable thermal stability. Computational studies, primarily using ab initio and Density Functional Theory (DFT) methods, have been instrumental in elucidating its electronic structure.

The bonding between the bridgehead carbons (C1 and C3) is a subject of particular interest. High-level ab initio calculations have determined the C1-C3 distance to be approximately 1.875 Å, which is significantly longer than a typical C-C single bond (around 1.54 Å). The bonds connecting the bridgehead carbons to the methylene (B1212753) bridge carbons (C1-C2, C3-C2, etc.) are calculated to be around 1.550 Å.

Analysis of the electron density distribution reveals that the bonds within the BCP cage are not simple σ-bonds. The bridgehead-bridgehead bond, in particular, has been described as having significant p-character, with the electron density located outside the direct internuclear axis, a feature characteristic of bent or "banana" bonds. This delocalization of electron density contributes to the surprising kinetic stability of the otherwise highly strained system. The unique electronic structure of the BCP core allows it to act as a rigid, linear spacer, effectively mimicking the spatial arrangement of a para-substituted benzene (B151609) ring. nih.govnih.gov

Strain Energy Calculations and Topological Features

The BCP framework is inherently strained due to the severe deviation of its bond angles from the ideal tetrahedral geometry. Computational methods provide a means to quantify this strain. Homodesmic reactions, a type of theoretical reaction where the number and types of bonds are conserved on both sides of the equation, are commonly used to calculate strain energy (SE).

For the parent bicyclo[1.1.1]pentane, the strain energy is substantial. Calculations at the MP2/6-311+G(2d,p) level of theory, a reliable method for such systems, have been used to determine these values. The strain energy of the BCP core is estimated to be in the range of 59-65 kcal/mol. researchgate.netamazonaws.com This high degree of strain is a key factor in the reactivity of BCP precursors like [1.1.1]propellane, where the release of this strain provides a strong thermodynamic driving force for reactions. amazonaws.combris.ac.uk

Table 1: Calculated Strain Energies for Bicyclic Hydrocarbons

Compound Strain Energy (kcal/mol) Strain per Carbon (kcal/mol)
Bicyclo[1.1.1]pentane ~65 ~13
Cubane (B1203433) ~160 ~20

Data compiled from computational studies. researchgate.netamazonaws.comanu.edu.au

Topological analysis of the electron density, using methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides further insight. This analysis characterizes the bonds based on the properties of the electron density at the bond critical points (BCPs). For the BCP cage, QTAIM analysis shows low electron density and a positive Laplacian of the electron density (∇²ρ > 0) for the C1-C3 bridgehead interaction, which is characteristic of a strained, closed-shell interaction rather than a typical covalent bond. rsc.orgacs.org

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) spectra, which can be correlated with experimental data to confirm structures. High-level ab initio calculations have been performed to determine the ¹³C and ¹H NMR chemical shifts and spin-spin coupling constants for the BCP core. researchgate.net

For the parent bicyclo[1.1.1]pentane, theoretical calculations agree well with experimental values. The bridgehead carbons (C1, C3) and protons show distinct chemical shifts from the methylene bridge carbons (C2, C4, C5) and their attached protons. researchgate.net

Table 2: Comparison of Calculated and Experimental NMR Data for Bicyclo[1.1.1]pentane

Nucleus Calculated δ (ppm) Experimental δ (ppm)
C1, C3 (Bridgehead) 24.5 23.3
C2, C4, C5 (Bridge) 53.1 51.2
H1, H3 (Bridgehead) 2.55 2.48

Calculated values are from high-level ab initio studies. researchgate.net

For 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane, the substituents would significantly alter this spectrum. The phenyl group would introduce signals in the aromatic region of both the ¹H and ¹³C spectra. The ethynyl (B1212043) group would add characteristic signals for the sp-hybridized carbons and the acetylenic proton. Computational models can accurately predict these shifts, aiding in the structural elucidation of newly synthesized derivatives. The correlation between predicted and experimental spectra serves as a critical validation of the computational methodology. nih.gov

Computational Modeling of Reaction Pathways and Selectivity

One common method for synthesizing the BCP core involves the addition of a carbene to a bicyclo[1.1.0]butane. acs.org Computational analysis of this reaction supports a mechanism involving a triplet carbene intermediate that undergoes a diradical addition to the strained central C-C bond of the bicyclo[1.1.0]butane. acs.orgacs.org These studies have shown that an aryl substituent, such as the phenyl group in the target molecule, is important for stabilizing the diradical intermediate, which is crucial for the efficient formation of the BCP product. chemrxiv.orgacs.orgchemrxiv.org

Computational modeling has also been used to explain the selectivity observed in C-H functionalization reactions of the BCP core. For instance, in rhodium-catalyzed C-H insertion reactions, functionalization occurs selectively at the tertiary bridgehead C-H bond over the secondary bridge C-H bonds. springernature.com Computational studies revealed that the transition state for bridgehead C-H insertion has a lower free-energy barrier. Analysis of Hirshfeld charges in the transition state showed that the developing positive charge at the tertiary site can be effectively delocalized and sustained across the entire BCP framework, favoring this reaction pathway. springernature.comresearchgate.net Similarly, understanding the polarity matching between BCP radicals and boronate acceptors has been computationally modeled to predict the outcomes of multicomponent functionalization reactions. nih.gov

Analysis of Non-Covalent Interactions within Bicyclo[1.1.1]pentane Derivatives

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. Computational methods are essential for analyzing these weak interactions. mdpi.com For BCP derivatives, studies have combined X-ray crystallography with computational analysis (Hirshfeld analysis, 2D fingerprint plots, DFT) to probe a variety of NCIs. nih.govresearchgate.netnih.gov

In derivatives containing aromatic rings, such as this compound, the rigid 3D structure of the BCP core often prevents π-π stacking between the phenyl rings in the solid state. researchgate.netnih.gov This is a significant feature, as it allows for the design of materials where such stacking is undesirable.

The substituents themselves introduce possibilities for various NCIs. The phenyl group can participate in C-H···π interactions, while the ethynyl group can act as a hydrogen bond donor or acceptor. Computational analysis using DFT can optimize geometries and calculate molecular electrostatic potential (MEP) surfaces to identify regions of positive and negative potential, thereby predicting sites for electrostatic interactions like hydrogen and halogen bonds. researchgate.net For example, studies on iodinated BCP derivatives have shown that the nature and angle of bridgehead substituents dictate the preference for different types of halogen bonding (e.g., I···I vs. I···N). nih.govresearchgate.net These computational interaction profiles are invaluable for the rational design of BCP-containing drug candidates and crystalline materials. nih.govchemrxiv.org

Advanced Applications in Molecular Engineering and Materials Science

Bicyclo[1.1.1]pentane as a Bioisosteric Scaffold

The most prominent application of the BCP scaffold is as a saturated, non-planar mimic for para-substituted phenyl rings. researchgate.netresearchgate.netacs.org The bridgehead substituents on the BCP core replicate the linear 180° exit vector of a 1,4-disubstituted benzene (B151609) ring. nih.gov While the distance between substituents is slightly shorter than in a phenyl ring, the geometric alignment is often sufficient to maintain biological activity. nih.gov

A landmark example was reported in 2012, where the substitution of a central para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in a compound with equivalent enzyme inhibitory potency. researchgate.netnih.govenamine.netacs.org This substitution is particularly advantageous when the phenyl ring primarily acts as a rigid spacer rather than engaging in specific π-π stacking interactions with a biological target. pharmablock.com The use of the sp³-rich BCP scaffold can also be a valuable strategy from an intellectual property perspective. acs.orgnih.gov

Beyond aromatic rings, the BCP unit is also utilized as a bioisosteric replacement for internal alkynes and tert-butyl groups. thieme-connect.deacs.orglboro.ac.uk When replacing an internal alkyne, the BCP core provides a more stable, saturated linker that maintains a similar linear geometry, although with a lengthened separation between substituents. nih.govresearchgate.net This can be beneficial in reducing metabolic liabilities associated with alkynes.

As a surrogate for the bulky tert-butyl group, the BCP moiety offers a similar steric profile while introducing a higher degree of three-dimensionality. thieme-connect.depharmablock.com In one study, replacing a tert-butyl group in an NS5B inhibitor with a BCP group maintained comparable antiviral activity. pharmablock.com This substitution can improve metabolic stability, a common issue with tert-butyl groups. researchgate.net

The incorporation of the BCP scaffold is a direct strategy for increasing the fraction of sp³-hybridized carbon atoms (Fsp³) in a molecule, a key descriptor of its three-dimensionality. researchgate.net Unlike the planar phenyl ring, the BCP cage is inherently rigid and three-dimensional. bldpharm.comenamine.net This rigidity helps to lock the conformation of a molecule, which can lead to improved binding affinity and selectivity for its biological target by reducing the entropic penalty of binding. researchgate.net The defined geometry of the BCP unit allows for the precise spatial arrangement of functional groups, a critical aspect in designing molecules for specific target interactions. nih.gov This approach helps drug candidates "escape from flatland," a trend associated with improved clinical success rates. researchgate.netacs.org

Aqueous Solubility: The less lipophilic nature of the saturated BCP core compared to a phenyl ring generally results in improved aqueous solubility. acs.orgnih.govpharmablock.com

Metabolic Stability: The saturated C-C and C-H bonds of the BCP are more resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 (CYP450) enzymes, compared to electron-rich aromatic rings. researchgate.netresearchgate.netbldpharm.com This can lead to a longer half-life and reduced toxicity from metabolic byproducts. bldpharm.com

Membrane Permeability: By disrupting planarity and reducing intermolecular π-stacking, the BCP motif can enhance passive membrane permeability. acs.orgnih.gov In the case of the γ-secretase inhibitor, the BCP analogue showed significant improvements in passive permeability, which contributed to superior oral absorption characteristics in mouse models. nih.govacs.orgresearchgate.net

The following table summarizes the property improvements observed when replacing a para-substituted phenyl ring with a BCP scaffold in the γ-secretase inhibitor BMS-708163.

PropertyPhenyl-Containing Compound (BMS-708163)BCP-Containing AnalogueOutcome
Aqueous Solubility LowerSignificantly Improved acs.orgnih.govacs.orgEnhanced
Passive Permeability LowerSignificantly Improved acs.orgnih.govacs.orgEnhanced
Oral Absorption (Mouse) Baseline~4-fold increase in Cmax and AUC nih.govacs.orgresearchgate.netEnhanced
Metabolic Stability LowerImproved researchgate.netnih.govacs.orgEnhanced

Role as a Molecular Building Block for Complex Architectures

The utility of the BCP framework extends beyond bioisosterism into materials science and the construction of complex, well-defined molecular architectures. researchgate.netdigitellinc.com Its rigid and linear nature when substituted at the 1,3-positions makes it an ideal building block.

Derivatives such as 1,3-diethynylbicyclo[1.1.1]pentane are employed as rigid molecular rods or linkers. thieme-connect.com These BCP-based rods serve as non-conjugated alternatives to traditional π-conjugated systems like phenylene-ethynylene units. researchgate.netthieme-connect.com Their rigidity is valuable in creating "molecular Tinkertoy" scaffolding for nanotechnology, supramolecular chemistry, and in the study of electron-transfer processes where a fixed distance between donor and acceptor units is required. digitellinc.com The BCP linker's structure prevents the electronic conjugation that is characteristic of aromatic spacers, effectively isolating the functional groups at each end. digitellinc.com This property is exploited in the construction of molecular wires, liquid crystals, and metal-organic frameworks. researchgate.net

Assembly of Advanced Materials (e.g., Polymers, Metal-Organic Frameworks, Nanomaterials)

The bifunctional nature of 1-ethynyl-3-phenylbicyclo[1.1.1]pentane, featuring a reactive terminal alkyne and a customizable phenyl group, makes it an exemplary component for the construction of advanced materials with precisely controlled architectures. The rigid BCP core acts as a linear, non-conjugated spacer, influencing the spatial arrangement and properties of the resulting materials. nih.gov

The terminal ethynyl (B1212043) group is particularly amenable to highly efficient and versatile "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This allows for the straightforward incorporation of the BCP unit into polymer backbones or as pendant groups. The resulting polymers can exhibit enhanced thermal stability, altered solubility, and unique morphologies due to the three-dimensional and rigid nature of the BCP scaffold.

In the domain of crystalline materials, BCP derivatives are recognized as promising linkers for the synthesis of Metal-Organic Frameworks (MOFs). nih.gov The linear and rigid geometry of the 1,3-disubstituted BCP core can direct the formation of porous frameworks with well-defined pore sizes and shapes. While specific MOFs constructed from this compound are not extensively documented, the principle has been demonstrated with other functionalized BCPs. The phenyl group in this specific compound could be further functionalized to introduce additional coordination sites or to modulate the electronic properties of the resulting MOF.

The application of BCPs also extends to nanomaterials, where they can be used as molecular rods to create highly ordered assemblies. nih.gov The defined length and rigidity of the BCP unit are advantageous in constructing materials with anisotropic properties.

Material TypeKey Feature of BCPPotential Application
Polymers Rigid, linear spacerHigh-performance plastics, advanced coatings
Metal-Organic Frameworks (MOFs) Defined geometry and lengthGas storage, catalysis, chemical sensing
Nanomaterials Molecular rod characteristicsMolecular electronics, liquid crystals

Scaffold for Combinatorial Chemistry Libraries

In the field of drug discovery, the exploration of vast chemical space is paramount to identifying novel therapeutic agents. Combinatorial chemistry has emerged as a powerful tool for the rapid synthesis of large, diverse libraries of compounds. The BCP scaffold is increasingly utilized in this context to generate libraries of molecules with enhanced three-dimensionality, a property often correlated with improved pharmacological profiles. researchgate.net

This compound serves as an excellent starting point for the construction of such libraries. The two distinct functional handles, the ethynyl and the phenyl groups, can be independently and sequentially modified to introduce a wide array of substituents. For instance, the ethynyl group can undergo "click" reactions with a diverse set of azides, while the phenyl ring can be subjected to various electrophilic aromatic substitution reactions to introduce further diversity. This divergent synthetic approach allows for the creation of a large number of structurally related yet distinct molecules from a single BCP core.

The resulting libraries of BCP-containing compounds can then be screened for biological activity against various targets. The rigid nature of the BCP scaffold ensures that the appended functional groups are held in well-defined spatial orientations, which can lead to more specific and potent interactions with biological macromolecules. Several pharmaceutical companies are actively exploring BCP-based libraries in their drug discovery programs. researchgate.net

Example of a Diversification Strategy:

Functional GroupReaction TypeExample ReagentsResulting Moiety
EthynylCuAACAlkyl azides, Aryl azides1,2,3-Triazole linked substituents
PhenylNitrationHNO₃, H₂SO₄Nitrophenyl
Phenyl (post-nitration)ReductionH₂, Pd/CAminophenyl
Phenyl (post-amination)Amide CouplingCarboxylic acids, Acyl chloridesAcylaminophenyl

Modulation of Ligand-Target Interactions in Molecular Recognition

A key strategy in modern drug design is the concept of bioisosterism, where a portion of a molecule is replaced by a structurally different group that retains or enhances the desired biological activity while improving other properties. The BCP moiety has gained significant attention as a non-classical bioisostere for the para-substituted phenyl ring. nih.govnih.gov

The replacement of a planar phenyl ring with the three-dimensional BCP scaffold can profoundly influence how a ligand interacts with its biological target. nih.gov This substitution can lead to several advantageous effects:

Improved Physicochemical Properties: Replacing an aromatic ring with a saturated BCP core generally increases the fraction of sp³-hybridized carbons (Fsp³), which has been linked to improved aqueous solubility, reduced non-specific binding, and better metabolic stability. nih.govbldpharm.com

Enhanced Binding Affinity and Selectivity: The rigid and defined geometry of the BCP scaffold orients substituents in precise vectors that may not be achievable with a planar phenyl ring. This can lead to more optimal interactions with the amino acid residues in a protein's binding pocket, potentially increasing potency and selectivity. nih.gov

Exploration of Novel Chemical Space: The unique three-dimensional nature of the BCP scaffold allows medicinal chemists to explore novel pharmacophore arrangements, potentially leading to the discovery of drugs with new mechanisms of action or improved intellectual property positions. nih.gov

A notable example of this application is the replacement of a central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety. This modification resulted in a compound with equipotent enzyme inhibition but significantly improved passive permeability and aqueous solubility. nih.gov X-ray crystallography studies have confirmed that BCP-containing inhibitors can adopt similar binding modes to their phenyl-containing counterparts, validating the BCP scaffold as a viable bioisostere. nih.gov

PropertyPhenyl RingBCP ScaffoldImplication in Drug Design
Geometry PlanarThree-dimensional, rigidAlters substituent vectors, can improve binding
Solubility Generally lowerOften higherImproved bioavailability
Metabolic Stability Prone to oxidative metabolismGenerally more stableLonger half-life in the body
Non-specific Binding Can be high due to hydrophobicityOften lowerReduced off-target effects

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3-disubstituted BCPs, such as 1-Ethynyl-3-phenylbicyclo[1.1.1]pentane, has traditionally relied on the ring-opening of the highly strained precursor, [1.1.1]propellane, with radical or anionic species. While effective, these methods often require harsh conditions or sensitive reagents. The future of BCP synthesis is trending towards more sustainable and efficient methodologies. nih.gov

Visible-light-induced reactions and photoredox catalysis are at the forefront of these efforts. chemrxiv.org These methods offer milder reaction conditions, greater functional group tolerance, and often proceed without the need for metal catalysts, aligning with the principles of green chemistry. nih.gov For the synthesis of this compound, this could involve a multi-component reaction where a phenyl radical and an ethynyl (B1212043) radical equivalent are added across the central bond of [1.1.1]propellane under photochemical conditions.

Below is a representative table of sustainable synthetic approaches that could be adapted for the synthesis of this compound.

Methodology Catalyst/Conditions Potential Advantages Representative Precursors
Photoredox CatalysisOrganic dye or Iridium complex, visible lightMild conditions, high functional group tolerance[1.1.1]Propellane, Phenyl halide, Ethynyl source
Electron Donor-Acceptor (EDA) Complex PhotoactivationVisible light, no external photocatalystMetal-free, additive-free[1.1.1]Propellane, Phenyl iodide, Ethynyl iodide
Flow ChemistryPhotochemical flow reactorScalability, improved safety and efficiency[1.1.1]Propellane, Phenyl- and Ethynyl- radical precursors

Note: This table represents general sustainable methodologies for 1,3-disubstituted BCPs and has been adapted to show potential pathways to this compound.

Exploration of Under-explored Functionalization Sites

While the bridgehead positions (C1 and C3) of the BCP core are the primary sites of substitution, the secondary bridge positions (C2, C4, C5) represent a new frontier for functionalization. nih.gov Directing C-H activation to these sites on a molecule like this compound would provide access to novel three-dimensional chemical space, offering new vectors for molecular design. springernature.com

Furthermore, the existing functional groups on this compound—the terminal alkyne and the phenyl ring—offer numerous opportunities for post-synthetic modification. The ethynyl group is particularly versatile, readily participating in reactions such as:

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles. researchgate.netenamine.net

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to create extended conjugated systems. thieme-connect.com

Hydration/Reduction: Conversion to ketones, aldehydes, or ethyl groups.

The phenyl ring can be functionalized through electrophilic aromatic substitution or directed C-H activation, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.

The table below outlines potential functionalization strategies for this compound.

Functionalization Site Reaction Type Potential Reagents Resulting Moiety
Ethynyl GroupClick Chemistry (CuAAC)Organic azide, Cu(I) catalyst1,2,3-Triazole
Ethynyl GroupSonogashira CouplingAryl iodide, Pd/Cu catalystAryl-alkyne
Phenyl RingC-H Activation/ArylationAryl halide, Pd catalyst, directing groupBiphenyl derivative
BCP Bridge (C2)Radical C-H FunctionalizationRadical precursor, catalyst2-substituted BCP

Note: This table illustrates potential functionalization pathways based on the known reactivity of the respective functional groups and the BCP core.

Expansion of Bicyclo[1.1.1]pentane-Containing Scaffolds in Diverse Chemical Applications

The unique properties of the BCP scaffold make it an attractive building block in various fields beyond medicinal chemistry. nih.gov The rigid, linear arrangement of the 1,3-substituents in molecules like this compound makes them ideal components for molecular rods and other functional materials. chemrxiv.org The ethynyl group, in particular, can be used to construct polymers and metal-organic frameworks (MOFs).

In drug discovery, the focus is expanding from simple phenyl ring bioisosteres to more complex scaffolds where the BCP core is used to orient pharmacophoric elements in three-dimensional space with high precision. nih.gov The dual functionality of this compound makes it a valuable building block for creating libraries of complex molecules for high-throughput screening.

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are becoming increasingly powerful tools in chemical research. scm.com In the context of this compound and other BCP derivatives, AI and ML can be applied in several ways:

Predictive Modeling: Machine learning models can be trained on existing data to predict the physicochemical properties (e.g., solubility, metabolic stability) and biological activity of novel BCP-containing compounds. This can help to prioritize which molecules to synthesize and test, saving time and resources.

De Novo Design: Generative AI models can design novel BCP-based molecules with desired properties from scratch. These models can explore vast regions of chemical space to identify promising new drug candidates or materials.

Synthesis Planning: Retrosynthesis algorithms powered by AI can help chemists devise the most efficient and sustainable synthetic routes to complex BCP-containing targets.

While still an emerging area, the integration of AI and ML with the chemistry of unique scaffolds like BCPs holds immense promise for accelerating the pace of discovery and innovation.

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